molecular formula C16H16BrNO B3012613 1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one CAS No. 37155-15-0

1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one

Cat. No. B3012613
CAS RN: 37155-15-0
M. Wt: 318.214
InChI Key: XXUXHPXKERVBDA-UHFFFAOYSA-N
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Description

“1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Biological Examination

1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one and its derivatives have been synthesized and studied for their potential as intravenous anesthetics. These studies have focused on the synthesis of various compounds, including methiodides and quaternary salts, to explore their properties and potential applications (Stenlake, Patrick, & Sneader, 1989).

X-ray Structures and Computational Studies

X-ray crystallography and computational studies have been conducted on derivatives of this compound. These studies have involved the characterization of the structures of cathinones, a family of synthetic substances, through various spectroscopic methods and density functional theory (DFT) calculations (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Antimicrobial Applications

Research has been conducted on substituted phenyl azetidines, derived from compounds like 2-(4-bromo phenyl) methyl cyanide, for their antimicrobial properties. These compounds are characterized using various analytical techniques and tested for their effectiveness against microbes (Doraswamy & Ramana, 2013).

Electrophilic Cyclization

Electrophilic cyclization studies involving this compound have been explored. These studies focus on the preparation of complex organic compounds through various chemical reactions, contributing to the understanding of organic synthesis mechanisms (Sniady, Morreale, & Dembinski, 2007).

properties

IUPAC Name

1-(4-bromophenyl)-3-(4-methylanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-12-2-8-15(9-3-12)18-11-10-16(19)13-4-6-14(17)7-5-13/h2-9,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUXHPXKERVBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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